N-(2,6-dimethyl-3-nitrophenyl)acetamide
Description
Historical Context and Early Investigations of N-(2,6-dimethyl-3-nitrophenyl)acetamide
While specific documentation on the first synthesis or discovery of this compound is not extensively detailed in readily available literature, its historical context is rooted in the broader development of acetanilide (B955) and nitroaromatic chemistry. Acetanilide, the parent compound of acetamide (B32628) derivatives, was first synthesized in the 19th century. The study of amides gained significant traction due to the fundamental chemical interest in the conjugation between the nitrogen lone pair electrons and the carbonyl pi-bond, which results in distinct physical and chemical properties. researchgate.net
Early investigations into related compounds, such as various isomers of nitroacetanilide, were often driven by their utility as intermediates in the synthesis of dyes and other complex organic molecules. wikipedia.org The synthesis of this compound itself involves established chemical transformations, such as the acetylation of an aniline (B41778) derivative or the nitration of an acetanilide. ontosight.ai A common synthetic route involves the regioselective nitration of N-(2,6-dimethylphenyl)acetamide. This process highlights the challenges and research interest in controlling the position of substitution on an aromatic ring, a cornerstone of organic synthesis.
Significance within Acetamide Chemistry and Nitroaromatic Compound Research
The significance of this compound stems from the functionalities it contains. The acetamide group is a vital constituent of many biologically significant compounds and is of fundamental interest in chemistry. researchgate.net The presence of the amide bond, similar to the peptide bonds in proteins, makes acetamide derivatives a focal point in medicinal chemistry and material science. wikipedia.org
As a nitroaromatic compound, it is part of a class of chemicals with broad applications. Nitroaromatic compounds are crucial intermediates in the chemical industry, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and its reactivity in further chemical transformations. The specific substitution pattern of this compound, with steric hindrance from the two methyl groups flanking the acetamide, influences the regioselectivity of its synthesis and its potential interactions in a biological or material context.
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound and related compounds is primarily focused on synthetic methodologies and structural characterization. Studies have explored efficient and regioselective methods for its synthesis, for instance, using iron(III) nitrate (B79036) nonahydrate for controlled nitration, which can yield the product in high purity. Structural studies, like X-ray crystallography on related acetanilides, provide insights into the solid-state geometry, molecular packing, and hydrogen bonding patterns, which are crucial for understanding the material's properties. researchgate.net
Detailed Research Findings on Synthesis:
A prevalent method for synthesizing this compound is the meta-directed nitration of N-(2,6-dimethylphenyl)acetamide.
Reactants: N-(2,6-dimethylphenyl)acetamide, Fe(NO₃)₃·9H₂O, N-hydroxyphthalimide (NHPI).
Solvent System: A mixture of dichloroethane (DCE) and hexafluoroisopropanol (HFIP).
Conditions: The reaction is typically stirred at 50°C for 10 hours under air.
Mechanism: The process is believed to involve a single-electron transfer (SET) facilitated by the Fe(III) center, generating a cationic radical. The nitro radical (NO₂•) then attacks the meta position, which is favored due to the steric hindrance from the adjacent dimethyl groups and the electronic directing effects of the acetamide group.
Yield: This method has been reported to produce the target compound in yields as high as 82%.
Future research directions could branch into several areas. Given that aniline derivatives have been investigated for their potential applications in electronics and optics due to their electrical conductivity and nonlinear optical (NLO) properties, this compound could be explored as a precursor for novel materials with applications in optoelectronic devices. mdpi.com Furthermore, while its specific biological activities have not been extensively reported, the presence of the acetamide and nitroaromatic moieties suggests that it could serve as a scaffold for the synthesis of new compounds with potential pharmacological relevance, a common trajectory for novel nitroaromatic acetanilides. ontosight.aiontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-5-9(12(14)15)7(2)10(6)11-8(3)13/h4-5H,1-3H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUJJXVDIYVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279132 | |
| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-12-6 | |
| Record name | MLS002638205 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11344 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,6-dimethyl-3-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N 2,6 Dimethyl 3 Nitrophenyl Acetamide
Established Synthetic Routes for N-(2,6-dimethyl-3-nitrophenyl)acetamide
The traditional and most direct method for synthesizing this compound involves the introduction of an acetyl group to 2,6-dimethyl-3-nitroaniline (B181640).
Acylation of 2,6-dimethyl-3-nitroaniline for this compound Synthesis
The established laboratory synthesis of this compound is accomplished through the acylation of 2,6-dimethyl-3-nitroaniline using acetic anhydride (B1165640). A specific methodology involves heating the aniline (B41778) precursor with a significant excess of acetic anhydride. For instance, a reaction can be carried out at reflux for an extended period to ensure complete conversion. In a documented procedure, the reaction mixture is heated at 140°C for 18 hours. Following the reaction, the excess acetic anhydride is removed under reduced pressure, and the resulting residue is purified. Crystallization from a solvent system such as ethyl acetate-hexane is a common method for purification, yielding the desired this compound product. This direct acylation is a fundamental transformation in organic chemistry, often employed for the protection of amino groups or the synthesis of amide-containing target molecules.
While specific yields for this exact transformation are not always extensively reported in readily available literature, the acylation of anilines is generally a high-yielding reaction. The table below outlines a representative synthetic protocol based on established chemical principles.
Table 1: Representative Protocol for the Acylation of 2,6-dimethyl-3-nitroaniline
| Parameter | Details |
|---|---|
| Starting Material | 2,6-dimethyl-3-nitroaniline |
| Reagent | Acetic anhydride |
| Reaction Temperature | 140°C (Reflux) |
| Reaction Time | 18 hours |
| Work-up | Removal of excess reagent under reduced pressure |
| Purification | Crystallization (e.g., from ethyl acetate-hexane) |
Alternative Synthetic Approaches for this compound Derivatives
An alternative conceptual approach to this compound would involve a two-step process starting from 2,6-dimethylaniline (B139824). This route would first involve the acetylation of 2,6-dimethylaniline to form N-(2,6-dimethylphenyl)acetamide. This intermediate would then be subjected to a nitration reaction to introduce the nitro group at the 3-position of the aromatic ring.
The critical step in this alternative pathway is the regioselectivity of the nitration. The acetamido group is an ortho-, para-director. However, the presence of the two methyl groups at positions 2 and 6 provides significant steric hindrance around the ortho positions (positions 3 and 5 are ortho to the acetamido group). This steric hindrance would likely direct the incoming nitro group to the less hindered para position (position 4). Therefore, achieving the desired 3-nitro isomer as the major product through this route would be challenging and may result in a mixture of isomers, necessitating complex purification steps. This makes the direct acylation of 2,6-dimethyl-3-nitroaniline the more synthetically viable and preferred route.
Advanced Synthetic Strategies and Green Chemistry Considerations
In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. These principles can be applied to the synthesis of this compound and its analogs.
Catalytic Approaches in this compound Synthesis
While the uncatalyzed acylation with acetic anhydride is effective, catalytic methods can offer milder reaction conditions and improved efficiency. For the N-acetylation of anilines in general, a variety of catalysts have been explored. These include both metal-based and non-metal-based systems. For instance, Lewis acids can activate the acetylating agent, making it more susceptible to nucleophilic attack by the aniline.
Given the sterically hindered nature of 2,6-dimethyl-3-nitroaniline, a highly effective catalytic system would be required to achieve high conversion under mild conditions. Research into the catalytic acylation of sterically hindered anilines could provide insights into suitable catalysts for this specific transformation.
Sustainable Synthesis Methodologies for this compound and Its Analogs
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several aspects can be considered to make the process more environmentally friendly.
One key area is the choice of the acetylating agent and solvent. Acetic anhydride, while effective, is often used in large excess and can be corrosive. Greener alternatives that have been explored for the acylation of anilines include the use of acetic acid as both the solvent and acetylating agent, often in the presence of a catalyst or under microwave irradiation. ijtsrd.com Using a benign catalyst like magnesium sulfate (B86663) with glacial acetic acid has been reported as an eco-friendly method for acetanilide (B955) synthesis. ijtsrd.com These solvent-free or reduced-solvent approaches, coupled with energy-efficient methods like microwave heating, can significantly reduce the environmental impact of the synthesis.
The table below summarizes some green chemistry considerations for the synthesis of N-aryl acetamides.
Table 2: Green Chemistry Approaches for N-Acetylation of Anilines
| Green Approach | Description | Potential Advantage for this compound Synthesis |
|---|---|---|
| Alternative Reagents | Using acetic acid instead of acetic anhydride. | Reduces corrosiveness and atom economy issues. |
| Catalysis | Employing reusable solid acid or base catalysts. | Facilitates easier product purification and reduces waste. |
| Alternative Energy Sources | Utilizing microwave or ultrasound irradiation. | Can lead to shorter reaction times and lower energy consumption. |
| Solvent Reduction | Performing reactions under solvent-free or neat conditions. | Minimizes solvent waste and associated environmental impact. |
Optimization of Reaction Conditions and Yields for this compound Production
The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the product while minimizing reaction time and resource consumption. Key parameters to consider for optimization include:
Reaction Temperature: While refluxing at high temperatures can drive the reaction to completion, it may also lead to the formation of byproducts. A systematic study of the reaction temperature could identify the optimal balance between reaction rate and selectivity.
Reaction Time: The reported 18-hour reaction time is quite long. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) would allow for the determination of the minimum time required for complete conversion.
Stoichiometry of Reagents: The ratio of 2,6-dimethyl-3-nitroaniline to the acetylating agent is a critical factor. Using a large excess of the acetylating agent can ensure complete reaction but leads to waste. Optimizing this ratio can improve the atom economy of the process.
Catalyst Screening: For catalytic approaches, a screening of different catalysts (both type and loading) would be necessary to identify the most efficient system for this sterically hindered substrate.
Purification Method: Investigating different solvent systems for crystallization or exploring alternative purification techniques like column chromatography could lead to higher purity and recovery of the final product.
By systematically varying these parameters, a more efficient, cost-effective, and sustainable process for the production of this compound can be developed.
The synthesis of this compound is typically achieved through a two-step process. The first step involves the acetylation of 2,6-dimethylaniline to produce the intermediate, N-(2,6-dimethylphenyl)acetamide. This intermediate is then subjected to nitration to yield the final product.
Synthesis of the Intermediate: N-(2,6-dimethylphenyl)acetamide
The acetylation of 2,6-dimethylaniline is a common and efficient method for the preparation of N-(2,6-dimethylphenyl)acetamide. This reaction is generally carried out using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the amino group of 2,6-dimethylaniline on the carbonyl carbon of acetic anhydride.
A general laboratory procedure for this synthesis is as follows: 2,6-dimethylaniline is dissolved in a suitable solvent, often water, with the aid of an acid such as hydrochloric acid to form the more soluble aniline salt. Acetic anhydride is then added to this solution, followed by the addition of a base, typically sodium acetate (B1210297). The sodium acetate acts as a buffering agent, neutralizing the newly formed acetic acid and liberating the free aniline for reaction. The N-(2,6-dimethylphenyl)acetamide, being less soluble in the aqueous medium, precipitates out of the solution upon formation. umich.edu
The reaction can be summarized in the following table:
| Reactants | Reagents | Product |
| 2,6-dimethylaniline | Acetic Anhydride, Sodium Acetate | N-(2,6-dimethylphenyl)acetamide |
Nitration of N-(2,6-dimethylphenyl)acetamide
The subsequent step is the nitration of the N-(2,6-dimethylphenyl)acetamide intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The acetylamino group (-NHCOCH3) is an ortho-, para-directing group, and it also deactivates the ring towards electrophilic substitution, which helps in controlling the reaction and preventing polysubstitution. ias.ac.in
The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. The reaction is exothermic and is usually conducted at low temperatures to control the rate of reaction and minimize the formation of by-products. jcbsc.org
A representative experimental procedure involves the slow addition of the nitrating mixture to a solution of N-(2,6-dimethylphenyl)acetamide in a suitable solvent, such as glacial acetic acid or sulfuric acid, while maintaining a low temperature with an ice bath. jcbsc.org After the addition is complete, the reaction mixture is allowed to proceed for a specific duration before being poured into ice-cold water to precipitate the crude this compound. jcbsc.org
The key parameters for this reaction are outlined in the table below:
| Substrate | Nitrating Agent | Catalyst | Product |
| N-(2,6-dimethylphenyl)acetamide | Nitric Acid | Sulfuric Acid | This compound |
Purification Techniques for this compound and Intermediates
Purification of the intermediate and the final product is crucial to obtain a compound of high purity. The primary methods employed are recrystallization and chromatographic techniques.
Purification of N-(2,6-dimethylphenyl)acetamide
The crude N-(2,6-dimethylphenyl)acetamide obtained from the acetylation reaction can be effectively purified by recrystallization. Ethanol (B145695) or a binary mixture of ethanol and water is a commonly used solvent system for this purpose. libretexts.orgresearchgate.net The crude product is dissolved in the minimum amount of the hot solvent, and upon slow cooling, the purified N-(2,6-dimethylphenyl)acetamide crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.
Purification of this compound
Similarly, the final product, this compound, is also purified by recrystallization. Ethanol is a suitable solvent for the recrystallization of nitroacetanilide derivatives. researchgate.net The process involves dissolving the crude product in hot ethanol and allowing it to cool slowly to form well-defined crystals. This process helps to remove any unreacted starting material and by-products, such as other nitro isomers.
For higher purity requirements or for the separation of isomeric mixtures, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase (RP) HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid, can be effective for the analysis and purification of related acetamide (B32628) compounds. sielc.com The specific conditions for this compound would need to be optimized based on its polarity and retention characteristics.
The following table summarizes the common purification techniques:
| Compound | Purification Method | Solvent/Mobile Phase |
| N-(2,6-dimethylphenyl)acetamide | Recrystallization | Ethanol, Ethanol/Water |
| This compound | Recrystallization | Ethanol |
| This compound | HPLC | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid) |
Chemical Transformations and Mechanistic Insights of N 2,6 Dimethyl 3 Nitrophenyl Acetamide
Reactivity of the Acetamide (B32628) Moiety in N-(2,6-dimethyl-3-nitrophenyl)acetamide
The acetamide moiety, -NHC(O)CH₃, is a key functional group in this compound, and its reactivity is central to the chemical behavior of the molecule. The reactivity of this group is influenced by the electronic and steric effects of the substituted phenyl ring.
Hydrolysis Pathways of this compound
The hydrolysis of the amide bond in this compound to yield 2,6-dimethyl-3-nitroaniline (B181640) and acetic acid can be achieved under both acidic and basic conditions. The mechanism of amide hydrolysis generally involves nucleophilic attack at the carbonyl carbon.
In basic hydrolysis , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The expulsion of the amide anion is followed by an acid-base reaction between the carboxylic acid and the strongly basic amine anion, which drives the reaction to completion.
| Condition | Key Steps | Influence of Substituents |
| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of the amine. | 3-Nitro group: Electron-withdrawing, increases electrophilicity of the carbonyl carbon, potentially accelerating the reaction. 2,6-Dimethyl groups: Steric hindrance may impede the approach of water, potentially slowing the reaction. |
| Basic Hydrolysis | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amide anion. 4. Acid-base reaction. | 3-Nitro group: Electron-withdrawing, enhances the stability of the tetrahedral intermediate, potentially accelerating the reaction. 2,6-Dimethyl groups: Significant steric hindrance is expected to hinder the approach of the hydroxide ion, likely decreasing the reaction rate. |
Acylation Reactions Involving this compound Analogs
Acylation reactions involving this compound can theoretically occur at two main sites: further acylation on the nitrogen of the acetamide group (N-acylation) or acylation of the aromatic ring (C-acylation, specifically Friedel-Crafts acylation).
N-Acylation: Further acylation on the nitrogen atom of the acetamide group is generally difficult. The lone pair of electrons on the nitrogen is already delocalized into the carbonyl group of the acetamide and the aromatic ring, reducing its nucleophilicity. In the case of this compound, this delocalization is further influenced by the electron-withdrawing nitro group. Moreover, the two ortho-methyl groups create substantial steric hindrance around the nitrogen atom, making the approach of an acylating agent highly unfavorable. Therefore, N-acylation of this compound is not a facile process and would require harsh reaction conditions, if it proceeds at all.
C-Acylation (Friedel-Crafts Acylation): Friedel-Crafts acylation involves the introduction of an acyl group onto the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions. However, the nitro group is a strong deactivating and meta-directing group. The two methyl groups are weakly activating and ortho-, para-directing.
In this compound, the directing effects of the substituents are as follows:
Acetamido group: Directs to positions 4 and 6 (para and ortho). Position 6 is already substituted.
Nitro group: Directs to position 5 (meta).
Methyl groups: The 2-methyl group directs to positions 3 and 5. The 6-methyl group directs to positions 5 and 1.
The positions on the ring are influenced by a combination of these directing effects and steric hindrance. Position 4 is para to the activating acetamido group but is sterically hindered by the adjacent methyl group at position 6. Position 5 is meta to the deactivating nitro group and is also sterically crowded by the two adjacent methyl groups. The strong deactivating effect of the nitro group on the entire ring, coupled with the significant steric hindrance from the 2,6-dimethyl substituents, makes Friedel-Crafts acylation of this compound challenging. The reaction would likely require forcing conditions and may result in low yields or a mixture of products.
| Type of Acylation | Feasibility | Influencing Factors |
| N-Acylation | Highly Unlikely | - Reduced nucleophilicity of the nitrogen atom due to electron delocalization. - Significant steric hindrance from the two ortho-methyl groups. |
| C-Acylation | Difficult | - Deactivating effect of the 3-nitro group on the aromatic ring. - Steric hindrance from the 2,6-dimethyl groups at potential reaction sites. - Conflicting directing effects of the substituents. |
Reactivity of the Nitro Group on the Phenyl Ring of this compound
The nitro group (-NO₂) is a versatile functional group that significantly influences the reactivity of the phenyl ring and can itself undergo various chemical transformations.
Nucleophilic Substitution Reactions on the Nitrophenyl Moiety
Nucleophilic aromatic substitution (SNAAr) is a key reaction for nitroaromatic compounds. The strongly electron-withdrawing nitro group activates the aromatic ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In this compound, the nitro group is at position 3. For a nucleophilic substitution to occur, there must be a suitable leaving group (e.g., a halogen) on the ring, typically at a position activated by the nitro group.
If a leaving group were present at the ortho (positions 2 or 4) or para (position 6) to the nitro group, nucleophilic substitution would be electronically favored. However, in this compound, these positions are occupied by methyl and acetamido groups, which are not good leaving groups.
Let's consider a hypothetical analog, for instance, a derivative with a halogen at position 4. In this case, the nitro group at position 3 would activate the ring, but not as strongly as if it were at an ortho or para position to the leaving group. The reaction would proceed through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.
The steric hindrance from the 2,6-dimethyl groups would play a significant role. The approach of a nucleophile to the ring, especially to positions 2 or 4, would be sterically hindered. This steric hindrance can significantly decrease the rate of nucleophilic aromatic substitution, even if the electronic factors are favorable. Therefore, for nucleophilic substitution to occur on the nitrophenyl moiety of this compound or its derivatives, the position of the leaving group and the nature of the nucleophile would be critical, with steric factors likely being a major impediment.
Reduction Chemistry of the Nitro Group in this compound and its Derivatives
The reduction of the nitro group to an amino group is one of the most important reactions of nitroaromatic compounds. This transformation is a key step in the synthesis of many aromatic amines, which are valuable intermediates in the production of dyes, pharmaceuticals, and other specialty chemicals.
The reduction of the nitro group in this compound would yield N-(3-amino-2,6-dimethylphenyl)acetamide. A variety of reducing agents can be employed for this purpose, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. In this case, the acetamide group needs to be preserved.
Common methods for the selective reduction of a nitro group in the presence of an amide include:
Catalytic Hydrogenation: This is a widely used method, typically employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is usually carried out under a hydrogen atmosphere. This method is generally chemoselective for the nitro group over the amide.
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. Zinc (Zn) in acetic acid is another effective system.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) hydrate, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It is often a milder alternative to direct hydrogenation.
Other Reagents: Sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used for the selective reduction of nitro groups.
The reduction of the nitro group proceeds through intermediate species, namely the nitroso (-NO) and hydroxylamino (-NHOH) compounds. Incomplete reduction can lead to the formation of these intermediates or condensation products like azoxy, azo, and hydrazo compounds.
The steric hindrance from the two ortho-methyl groups in this compound might influence the rate of reduction, potentially requiring more forcing conditions or specific catalysts to achieve complete conversion to the amine. However, the selective reduction of the nitro group while preserving the acetamide linkage is a well-established transformation in organic synthesis.
| Reduction Method | Reagents | Selectivity | Potential Influence of Substituents |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | High for nitro group over amide | Steric hindrance from 2,6-dimethyl groups may affect the rate of reaction. |
| Metal-Acid Systems | Sn/HCl, Fe/HCl, Zn/CH₃COOH | Good for nitro group | Generally effective for hindered nitro compounds. |
| Transfer Hydrogenation | Hydrazine hydrate/Pd-C, Ammonium formate/Pd-C | High for nitro group | Milder conditions may be advantageous for complex molecules. |
| Chemical Reduction | Na₂S₂O₄, Na₂S | Good for nitro group | Can be useful for specific applications. |
Reactivity of the Methyl Substituents on the Phenyl Ring of this compound
The two methyl groups on the phenyl ring of this compound can also participate in chemical reactions, although they are generally less reactive than the acetamide and nitro groups. The primary reactions involving these methyl groups are oxidation and halogenation.
Oxidation: The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or benzyl (B1604629) alcohols. The ease of oxidation is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group can activate the benzylic protons of the methyl groups, making them more susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to convert the methyl groups to carboxylic acids. Milder oxidizing agents might allow for the isolation of the corresponding aldehydes or alcohols.
Due to the presence of two methyl groups, selective oxidation of one over the other would be challenging unless there is a significant difference in their electronic or steric environment. In this compound, the two methyl groups are in similar environments, so a mixture of oxidation products would be expected.
Halogenation: The methyl groups can undergo free-radical halogenation, typically with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV light. This reaction would lead to the formation of benzylic halides, such as bromomethyl or dibromomethyl derivatives. Similar to oxidation, achieving selective halogenation of one methyl group over the other would be difficult. The resulting benzylic halides are versatile intermediates that can be used in a variety of subsequent nucleophilic substitution or elimination reactions.
The reactivity of the methyl groups provides an additional handle for the chemical modification of this compound, allowing for the introduction of new functional groups at these positions.
Oxidative Transformations of Dimethyl Groups
The dimethyl groups of this compound are susceptible to oxidative transformations, a reaction common for alkyl-substituted aromatic compounds. This process, often referred to as benzylic oxidation, can be initiated by various oxidizing agents and typically involves the conversion of a methyl group to a formyl or carboxyl group.
Recent advancements in synthetic chemistry have highlighted a range of catalytic systems for benzylic C-H oxidation. These methods often employ transition metal catalysts in conjunction with an oxidant. For instance, copper(II) chloride dihydrate in the presence of 2,2′-biquinoline-4,4′-dicarboxylic acid dipotassium (B57713) salt has been used with tert-butyl hydroperoxide to oxidize alkylarenes to their corresponding ketones and aldehydes. nih.gov Another approach involves the use of N-hydroxyimide organocatalysts with iron(III) nitrate (B79036) nonahydrate under aerobic conditions. nih.gov These methodologies provide potential routes for the selective oxidation of the dimethyl groups in this compound, which could lead to a variety of functionalized derivatives.
The metabolic fate of structurally similar compounds, such as 2,6-dimethylaniline (B139824) (2,6-xylidine), offers further insight into potential oxidative pathways. In vivo and in vitro studies have shown that the metabolic activation of 2,6-dimethylaniline can lead to the formation of various oxidized products. While the primary focus of these toxicological studies is often on N-oxidation and aromatic hydroxylation, the principles of metabolic oxidation can be extended to the benzylic positions of the methyl groups. researchgate.netresearchgate.net
Table 1: Potential Oxidative Transformation Products of the Dimethyl Groups of this compound
| Starting Material | Potential Oxidation Product | Potential Oxidizing System |
| This compound | N-(2-formyl-6-methyl-3-nitrophenyl)acetamide | Metal-catalyzed oxidation (e.g., CuCl₂/TBHP) |
| This compound | N-(2-carboxy-6-methyl-3-nitrophenyl)acetamide | Strong oxidizing agents (e.g., KMnO₄) |
| This compound | N-(2,6-diformyl-3-nitrophenyl)acetamide | Metal-catalyzed oxidation (e.g., CuCl₂/TBHP) |
| This compound | N-(2,6-dicarboxy-3-nitrophenyl)acetamide | Strong oxidizing agents (e.g., KMnO₄) |
This table is illustrative and based on general principles of benzylic oxidation and data from analogous compounds. The actual products may vary depending on the specific reaction conditions.
Mechanistic Investigations into this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and identifying potential reactive intermediates. Mechanistic studies often employ techniques such as free radical-trapping experiments and the direct isolation and characterization of transient species.
Free Radical-Trapping Experiments for this compound Related Reactions
Many oxidative transformations of aromatic compounds proceed through free radical intermediates. Free radical-trapping experiments are designed to intercept these transient species, providing evidence for their existence and insights into the reaction mechanism. A common technique is spin trapping, where a spin trap molecule reacts with the transient radical to form a more stable radical that can be detected and characterized by electron spin resonance (ESR) spectroscopy.
For reactions involving this compound, particularly those involving benzylic oxidation, the formation of benzylic radicals is a plausible mechanistic step. These radicals could be trapped using various spin traps. For instance, in the study of the radical initiation mechanism of vinyl polymerization with N,N-dimethylaniline N-oxide/acid anhydride (B1165640) systems, 2-methyl-2-nitrosopropane (B1203614) (BNO) was used as a spin trapping reagent to successfully trap methyl and N-methylanilinomethyl radicals. doi.org A similar approach could be applied to reactions of this compound to detect any radical intermediates that may form.
Table 2: Common Spin Traps and Their Potential Application in Studying this compound Reactions
| Spin Trap | Abbreviation | Type of Radical Trapped | Potential Application |
| 2-Methyl-2-nitrosopropane | BNO | Carbon-centered radicals | Trapping of benzylic radicals from the dimethyl groups. |
| Phenyl N-tert-butylnitrone | PBN | Carbon- and oxygen-centered radicals | General trapping of radical intermediates in oxidative reactions. |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Superoxide and hydroxyl radicals | Investigating the role of reactive oxygen species in the reaction. |
This table provides examples of spin traps and their potential uses. The choice of spin trap depends on the specific reaction being investigated and the expected radical intermediates.
Isolation and Characterization of Reaction Intermediates
In some cases, reaction intermediates may be sufficiently stable to be isolated and characterized using spectroscopic and crystallographic techniques. The isolation of such intermediates provides direct evidence for the reaction pathway.
In the context of the oxidation of aniline (B41778) derivatives, quinone imines are known to be reactive intermediates. researchgate.net These species are highly electrophilic and can react with various nucleophiles. While direct isolation can be challenging due to their reactivity, their formation can be inferred from the products of trapping experiments with nucleophiles. For example, the metabolic activation of 2,6-dimethylaniline is proposed to proceed through an N-hydroxy intermediate, which can then form a reactive nitrenium ion or rearrange to an aminophenol. The aminophenol can be further oxidized to a quinone imine. researchgate.net
Given the structural similarity, it is plausible that oxidation of this compound could also lead to the formation of quinone imine-type intermediates. The presence of the electron-withdrawing nitro group and the acetamide group would likely influence the stability and reactivity of these intermediates. Their isolation, or at least their trapping, would be a significant step in elucidating the reaction mechanisms of this compound.
Computational Chemistry and Theoretical Studies on N 2,6 Dimethyl 3 Nitrophenyl Acetamide
Quantum Chemical Calculations for N-(2,6-dimethyl-3-nitrophenyl)acetamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric properties of molecules. scholarsresearchlibrary.com These methods offer a balance between computational cost and accuracy, making them a standard tool for theoretical chemists. banglajol.info
DFT calculations are widely used to predict the three-dimensional arrangement of atoms in a molecule. scholarsresearchlibrary.com For this compound, methods such as B3LYP with a 6-311++G(d,p) basis set are typically employed to perform geometry optimization. researchgate.netresearchgate.net These calculations determine the most stable conformation by finding the minimum energy state.
The optimized structure reveals key bond lengths, bond angles, and dihedral angles. In related acetanilide (B955) structures, the amide linkage and the orientation of the phenyl ring are of particular interest. usna.edu The planarity of the amide group (C-N-C=O) is a result of the delocalization of the nitrogen lone pair into the carbonyl group. However, steric hindrance from the two methyl groups at positions 2 and 6 on the phenyl ring can cause a significant twist between the plane of the phenyl ring and the plane of the acetamide (B32628) group. researchgate.net This dihedral angle is a critical parameter influencing the molecule's electronic properties and crystal packing. usna.edu Studies on substituted acetanilides show that while electronic effects of substituents can modulate bond lengths, the dihedral angle is often influenced more by crystal packing forces than by intrinsic substituent effects in the gaseous phase. usna.edu
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds.
| Parameter | Predicted Value | Significance |
| C=O Bond Length | ~1.23 Å | Typical double bond character of a carbonyl group. |
| C-N (Amide) Bond Length | ~1.36 Å | Partial double bond character due to resonance. |
| N-C (Aryl) Bond Length | ~1.42 Å | Single bond connecting the amide to the phenyl ring. |
| N-O (Nitro) Bond Length | ~1.22 Å | Characteristic of the nitro group. |
| Phenyl-Amide Dihedral Angle | > 0° | Non-planar structure due to steric hindrance from methyl groups. |
Note: These values are estimations based on computational studies of similar acetanilide and nitroaromatic compounds. usna.eduresearchgate.netresearchgate.net
Computational vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. banglajol.inforesearchgate.net
For this compound, the predicted spectrum would show characteristic peaks corresponding to its functional groups. The presence of the nitro group, acetamide linkage, and substituted phenyl ring gives rise to a unique vibrational fingerprint.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3340 - 3430 | Amide N-H bond stretching. A red shift from the calculated value can indicate hydrogen bonding. esisresearch.org |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. researchgate.net |
| C-H Stretch (Methyl) | 2930 - 2990 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. esisresearch.org |
| C=O Stretch (Amide I) | 1680 - 1710 | Carbonyl double bond stretching, a strong and characteristic amide band. researchgate.net |
| NO₂ Asymmetric Stretch | 1530 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. esisresearch.org |
| N-H Bend (Amide II) | 1510 - 1550 | In-plane bending of the N-H bond coupled with C-N stretching. |
| NO₂ Symmetric Stretch | 1340 - 1390 | Symmetric stretching of the N-O bonds in the nitro group. esisresearch.org |
| C-N Stretch (Amide III) | 1275 - 1340 | Stretching of the amide C-N bond. esisresearch.org |
Note: Frequencies are based on DFT calculations for analogous compounds like 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide and other acetanilides. esisresearch.org
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular reactivity, stability, and electronic transitions. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring and the acetamide group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the phenyl ring. This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature for many functional materials. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.govrsc.org
Natural Bond Orbital (NBO) and Mulliken population analyses are used to determine the charge distribution across the molecule. researchgate.netnih.gov These analyses typically show that electronegative atoms like oxygen and nitrogen carry partial negative charges, while hydrogen atoms are positively charged. nih.govnih.gov This charge distribution is fundamental to understanding intermolecular interactions and the molecule's electrostatic potential.
Table 3: Predicted Electronic Properties and Global Reactivity Descriptors.
| Property | Predicted Value | Significance |
| EHOMO | ~ -6.3 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -3.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 3.2 eV | Indicates chemical reactivity and the energy of the first electronic transition. rsc.org |
| Ionization Potential (I) | ~ 6.3 eV | Energy required to remove an electron (I ≈ -EHOMO). researchgate.net |
| Electron Affinity (A) | ~ 3.1 eV | Energy released when an electron is added (A ≈ -ELUMO). researchgate.net |
| Chemical Hardness (η) | ~ 1.6 eV | Measures resistance to change in electron distribution (η = (I-A)/2). researchgate.net |
| Electronegativity (χ) | ~ 4.7 eV | Measures the power of an atom to attract electrons (χ = (I+A)/2). researchgate.net |
Note: Values are estimations derived from DFT studies on related nitroaromatic and acetanilide compounds. rsc.orgnih.gov
Molecular Dynamics and Simulation Studies of this compound Analogs
While quantum mechanics calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time in a condensed-phase environment, such as in a solvent or a crystal lattice. MD simulations can reveal information about conformational changes, solvation effects, and intermolecular interactions.
Although specific MD studies on this compound are not prominent in the literature, such simulations would be valuable. They could predict how the molecule interacts with solvents, how it aggregates, and the dynamics of the dihedral angle between the phenyl and acetamide groups in solution. This information is crucial for understanding its behavior in practical applications, such as in materials science or biochemistry.
Prediction of Reactivity and Reaction Pathways via Computational Methods for this compound
Computational methods are pivotal in predicting the chemical reactivity and potential reaction pathways of a molecule. arxiv.org The FMO analysis described earlier is a primary tool for this purpose. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution points to the sites susceptible to nucleophilic attack. Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov
For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and nitro groups, making them sites for electrophilic attack. The global reactivity descriptors in Table 3 further quantify its reactivity profile. researchgate.net Theoretical studies on related nitrodienes and other nitroaromatic compounds have successfully mapped out complex reaction pathways, such as cycloadditions and elimination reactions, demonstrating the predictive power of these computational approaches. mdpi.com
Non-Linear Optical Properties (NLO) Studies of this compound
Molecules that possess a significant change in dipole moment between their ground and excited states often exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics. mdpi.comresearchgate.net The presence of both electron-donating groups (the acetamido and dimethyl groups) and a strong electron-withdrawing group (the nitro group) connected through a π-conjugated system (the phenyl ring) makes this compound a strong candidate for NLO activity.
The key parameter for quantifying second-order NLO response is the first hyperpolarizability (β). frontiersin.org DFT calculations can reliably predict this value. dergipark.org.trjmcs.org.mx A large β value, often associated with a small HOMO-LUMO gap and strong intramolecular charge transfer, indicates a significant NLO response. nih.gov Studies on similar donor-π-acceptor molecules, such as other nitrophenyl acetamide derivatives, have confirmed their potential as NLO materials. researchgate.net
Table 4: Predicted NLO Properties for this compound.
| Property | Predicted Value | Significance |
| Dipole Moment (μ) | ~ 3.5 - 5.0 Debye | A measure of the molecule's overall polarity. dergipark.org.tr |
| Mean Polarizability (α) | > 20 x 10⁻²⁴ esu | Indicates the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability (βtot) | > 3.5 x 10⁻³⁰ esu | Quantifies the second-order NLO response. A larger value indicates a stronger NLO effect. dergipark.org.tr |
Note: Values are estimations based on DFT calculations for analogous molecules with donor-acceptor structures. mdpi.comdergipark.org.tr
Biological Activities and Biochemical Interactions of N 2,6 Dimethyl 3 Nitrophenyl Acetamide
Antimicrobial Research of N-(2,6-dimethyl-3-nitrophenyl)acetamide and its Derivatives
Acetamide (B32628) derivatives have been a subject of interest in the search for new antimicrobial agents. Studies have explored their efficacy against a spectrum of both bacterial and fungal pathogens, demonstrating the potential of this chemical scaffold in developing new therapeutic agents.
Antibacterial Efficacy Studies
Various acetamide derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been identified as having good potential against Klebsiella pneumoniae, a pathogen known for causing a wide range of nosocomial infections. nih.govresearchgate.net Research indicates that the presence of a chloro atom can be crucial for the biological activity of the molecule. nih.gov The combination of this acetamide with conventional antibiotics like meropenem and imipenem has been shown to produce a synergistic effect against K. pneumoniae. researchgate.net
Other studies have synthesized and screened novel acetamide derivatives for their antibacterial action. A series of hybrid compounds linking 2-mercaptobenzothiazole with different aryl amines via an acetamide bridge were tested. acs.org Among them, certain derivatives exhibited significant antibacterial activity comparable to the standard drug levofloxacin. acs.org Similarly, research on acetamides derived from aminopyridine, pyrrolidine, piperidine, and morpholine has shown susceptibility in bacterial isolates, although at higher minimum inhibitory concentrations (MICs) compared to control antibiotics. mdpi.com
The antibacterial activity of p-acetamide has been demonstrated against several bacteria, including S. aureus, Bacillus subtilis, Enterococcus faecalis, and Escherichia coli. acs.org Its effect on B. subtilis was found to be more potent than that of vancomycin and terramycin. acs.org
Antifungal Activity Investigations
The antifungal potential of acetamide derivatives has also been extensively investigated. The compound 2-chloro-N-phenylacetamide has shown significant antifungal activity by inhibiting both planktonic cells and biofilms of fluconazole-resistant Candida species. researchgate.net This compound demonstrated efficacy against C. albicans and C. parapsilosis with MICs ranging from 128 to 256 µg/mL and was capable of inhibiting over 90% of biofilm formation. researchgate.net Further studies on this molecule against Aspergillus flavus strains revealed MIC values between 16 and 256 μg/mL, with its likely mechanism of action being the binding to ergosterol on the fungal plasma membrane. scielo.br
A series of novel 2-hydroxyphenyl substituted aminoacetamides were designed and evaluated for their fungicidal activities. nih.gov Some of these compounds showed excellent activity against plant pathogens like Sclerotinia sclerotiorum and Phytophthora capsici, with one derivative displaying more potent activity against S. sclerotiorum than the commercial fungicide chlorothalonil. nih.gov Molecular docking studies for these compounds suggested that the succinate dehydrogenase (SDH) enzyme could be a potential target. nih.gov
Additionally, p-acetamide has demonstrated a strong antifungal effect, inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. acs.org
Anticancer Activity Research of this compound and Related Compounds
Derivatives of acetamide have emerged as a promising scaffold in anticancer drug discovery. Their mechanisms of action often involve inducing cytotoxicity in cancer cells and modulating key cellular pathways that control cell growth and survival.
Cytotoxicity Mechanisms on Cancer Cell Lines
The cytotoxic effects of various acetamide-related compounds have been documented across multiple cancer cell lines. N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of human breast cancer cells (MCF-7) with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov
In a study of N-alkyl-nitroimidazole compounds, both breast (MDA-MB-231) and lung (A549) cancer cells were sensitive to the tested molecules, with lung cancer cells showing greater sensitivity to N-methyl-nitroimidazole and N-ethyl-nitroimidazole. openmedicinalchemistryjournal.com Synthetic β-nitrostyrene derivatives have also demonstrated potent inhibitory activity against MCF-7, MDA-MB-231, and ZR75-1 breast cancer cell lines, with IC50 values as low as 0.81 ± 0.04 μg/mL. nih.gov The cytotoxicity of these compounds is linked to their ability to arrest the cell cycle and activate caspase cascades. nih.gov
Furthermore, newly synthesized spiro[quinoline-4,2'- nih.govacs.orgnih.govthiadiazol]-5'-yl) acetamides were evaluated for their anticancer properties against the MCF-7 breast cancer cell line. researchgate.net
Cellular Pathway Modulation Studies
The anticancer effects of acetamide derivatives are often rooted in their ability to modulate cellular pathways. N-(2-hydroxyphenyl) acetamide (NA-2) was shown to arrest the cell cycle at the G0/G1 phase in MCF-7 cells. nih.gov It also induced apoptosis by increasing the Bax/Bcl-2 ratio, which is a key indicator of programmed cell death. nih.gov
Similarly, spiro[quinoline-4,2'- nih.govacs.orgnih.govthiadiazol]-5'-yl) acetamides were found to induce cell death in MCF-7 cells by causing cell cycle arrest at the G2/M phase. researchgate.net Synthetic β-nitrostyrene derivatives also arrest cancer cells at the G2/M phase and induce autophagy by upregulating proteins such as Bectin-1 and ATG5. nih.gov These interventions in the cell cycle and apoptosis pathways highlight the molecular mechanisms by which these compounds exert their anticancer effects.
Biochemical Mechanisms of Action and Cellular Targets
Bioreduction of the Nitro Group and Reactive Intermediate Formation
The initial reduction of the nitro group forms a nitroso intermediate, which can be further reduced to a hydroxylamino intermediate. These intermediates are electrophilic and can undergo further reactions. For instance, the hydroxylamino derivative can be acetylated to form an N-acetoxy intermediate. These intermediates are highly reactive and are often implicated in the toxicological profiles of nitroaromatic compounds.
The metabolism of 2,6-dinitrotoluene (2,6-DNT), a structurally related compound, has been studied in rats. The major metabolites identified in urine and bile include 2,6-dinitrobenzoic acid and 2,6-dinitrobenzyl alcohol glucuronide nih.gov. The formation of these metabolites indicates that both oxidation of the methyl groups and reduction of the nitro groups can occur. It is plausible that this compound could undergo similar metabolic transformations.
Table 1: Potential Reactive Intermediates from the Bioreduction of this compound
| Precursor Compound | Intermediate | Potential Reactivity |
| This compound | N-(2,6-dimethyl-3-nitrosophenyl)acetamide | Electrophilic, can bind to nucleophilic sites |
| N-(2,6-dimethyl-3-nitrosophenyl)acetamide | N-(3-hydroxylamino-2,6-dimethylphenyl)acetamide | Can be further activated by acetylation or sulfation |
| N-(3-hydroxylamino-2,6-dimethylphenyl)acetamide | N-acetoxy-N-(3-amino-2,6-dimethylphenyl)acetamide | Highly reactive, can form adducts with macromolecules |
Interaction with Cellular Macromolecules
The reactive intermediates generated from the bioreduction of nitroaromatic compounds are known to interact with cellular macromolecules such as DNA and proteins. This covalent binding can lead to cellular damage and has been associated with the carcinogenicity of some nitroaromatic compounds.
In studies with 2,6-dinitrotoluene, covalent binding to hepatic macromolecules was observed in rats, with a higher level of binding in male rats compared to females nih.gov. This suggests that the metabolic activation of the nitro groups leads to intermediates capable of forming adducts with cellular components. Given the structural similarity, it is hypothesized that reactive metabolites of this compound could also bind to cellular macromolecules. The specific nature of these interactions would depend on the specific reactive intermediates formed and their cellular distribution.
Cellular Uptake and Intracellular Localization Research
For a compound to exert its biological effects, it must first be taken up by cells. The cellular uptake of small molecules like this compound can occur through various mechanisms, including passive diffusion and carrier-mediated transport. The physicochemical properties of the compound, such as its lipophilicity and size, will influence the predominant uptake mechanism.
While specific studies on the cellular uptake of this compound are lacking, research on other nitro compounds provides insights into the potential processes involved. For example, studies on the cellular uptake of 9-nitrocamptothecin encapsulated in nanoparticles have shown that uptake is dependent on the size of the carrier and the incubation time nih.govresearchgate.net. While this compound is a small molecule and not encapsulated, these studies highlight the general principles that cellular uptake is a dynamic process influenced by various factors.
The intracellular localization of the compound would be crucial in determining its site of action and potential toxicity. If reactive intermediates are formed, their ability to reach and interact with critical targets like nuclear DNA would depend on their stability and ability to traverse intracellular membranes. The study of nitroxide compounds, which also contain a nitrogen-oxide bond, has shown that they can alter the redox status of tissues and interact with various metabolic processes nih.govnih.govresearchgate.net. This suggests that the nitro group of this compound could also lead to interactions within different cellular compartments, influencing cellular redox balance.
Table 2: Factors Potentially Influencing Cellular Uptake of this compound
| Factor | Influence on Uptake |
| Lipophilicity | Higher lipophilicity may enhance passive diffusion across the cell membrane. |
| Molecular Size | Smaller molecules generally diffuse more readily across membranes. |
| Transporter Proteins | The presence of specific transporters could facilitate uptake. |
| Intracellular Metabolism | Rapid metabolism within the cell can create a concentration gradient, driving further uptake. |
Applications of N 2,6 Dimethyl 3 Nitrophenyl Acetamide in Advanced Research
Role as an Intermediate in Complex Organic Synthesis
N-(2,6-dimethyl-3-nitrophenyl)acetamide primarily functions as an intermediate in multi-step organic synthesis. Aromatic nitro compounds are of significant industrial and synthetic importance as they are frequently used as starting materials for a wide range of functional group transformations. jcbsc.orgresearchgate.net The nitro group (NO2) is a versatile functional group that can be readily reduced to an amino group (NH2), which is a key step in the synthesis of many dyes, pharmaceuticals, and other complex organic molecules.
For instance, related compounds like N-(4-nitrophenyl) acetamide (B32628) are known intermediates in the production of other compounds, such as N-(4-hydroxyphenyl) acetamide. jcbsc.orgresearchgate.net Similarly, this compound can be a precursor in synthesizing more complex molecules. The acetamide group provides a level of stability and directs the position of other substituents during synthesis. The synthesis of related compounds, such as N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide, a key intermediate for the pharmaceutical drug Ranolazine, highlights the importance of the N-(substituted-phenyl)acetamide scaffold in building complex, biologically active molecules. google.com The synthesis process for such compounds often involves the reaction of a chloro-acetamide derivative with another molecule, a role that this compound's parent amine is well-suited for after reduction of the nitro group.
Research Applications in Pharmaceutical and Agrochemical Development
The N-phenylacetamide scaffold is present in numerous biologically active compounds, and derivatives of this structure are actively investigated for their potential in medicine and agriculture. Acetamide derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anthelmintic properties. researchgate.net
Research into related structures provides insight into the potential applications of this compound derivatives:
Antitubercular Agents : A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and showed potent activity against M. tuberculosis H37Rv. mdpi.com The most potent compound from this study demonstrated significant efficacy against both the standard and a rifampin-resistant strain of tuberculosis, indicating that the 2-phenoxy-N-phenylacetamide structure is a promising scaffold for developing new antitubercular drugs. mdpi.com
Anthelmintic Agents : Novel 2-phenyl benzimidazole-1-acetamide derivatives have been synthesized and evaluated for their anthelmintic activity. researchgate.net Several of these compounds showed potent activity in paralyzing and causing the death of earthworms, in some cases exceeding the efficacy of the standard drug albendazole. researchgate.net
These examples demonstrate that the core structure related to this compound is a viable starting point for the development of new therapeutic and agrochemical agents. The specific substitutions on the phenyl ring are critical for modulating biological activity.
**8.3. Potential in Materials Science Research
The electronic properties conferred by the nitrophenyl group make analogs of this compound interesting candidates for materials science research, particularly in optics and sensor technology.
The presence of electron-donating (amide) and electron-withdrawing (nitro) groups on an aromatic ring can lead to significant nonlinear optical (NLO) properties. These materials can alter the properties of light that passes through them and are essential for applications in optoelectronics and photonics.
N-(3-nitrophenyl) acetamide (3NAA) : Optically transparent single crystals of 3NAA have been grown and characterized for their NLO properties. researchgate.net Studies confirmed its suitability for device applications based on its optical absorption and second harmonic generation (SHG) efficiency. researchgate.net
N-(4-methoxy-2-nitrophenyl) acetamide (4M2NPA) : Thin films of this compound have been prepared and studied for their potential in light detection applications. researchgate.net The films, composed of microrods, showed thickness-dependent optical and electronic properties, including changes in the energy gap and photosensitivity, making them suitable for use in heterojunction light sensors. researchgate.net
Acetamide-Chalcone Derivatives : The inclusion of a dimethylamine group in acetamide-chalcone derivatives was found to induce large fluorescence emission and enhance two-photon absorption, properties that are crucial for biological imaging applications. mdpi.com
These findings suggest that chromophores based on the nitrophenyl acetamide structure have significant potential for the development of advanced optical materials.
The development of chemical sensors for the detection of anions is a significant area of research due to the importance of anions in biological and environmental systems. mdpi.comnih.gov Nitrophenyl acetamide and related structures can act as colorimetric anion sensors, where the binding of an anion causes a visible color change. nih.govnih.gov
The sensing mechanism often relies on hydrogen bonding between the amide N-H proton and the target anion. The electron-withdrawing nitro group increases the acidity of this proton, making it a more effective hydrogen bond donor. nih.gov Upon binding an anion, an internal charge transfer process can occur, leading to a change in the absorption spectrum and thus a color change. mdpi.com
| Sensor Compound | Target Anions | Observable Change |
| 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Fluoride (F⁻) | Solution turns from pale yellow to orange; new absorption band at 446 nm. mdpi.com |
| Nitrophenyl Thiourea-Modified Polyethylenimine | Sulfate (B86663) (SO₄²⁻), Fluoride (F⁻), Acetate (B1210297) (AcO⁻) | Solution turns from colorless to yellow or yellowish. nih.gov |
| Naphthyl-based receptors with NO₂ groups | Fluoride (F⁻), Acetate (AcO⁻) | Significant "naked-eye" color response in DMSO. nih.gov |
These sensors are highly selective, meaning they respond to specific anions even in the presence of others. mdpi.comnih.gov This selectivity makes nitrophenyl acetamide analogs valuable for practical applications in environmental monitoring and diagnostics. nih.gov
Emerging Research Applications, including Forensic Science (e.g., Latent Fingerprint Analysis for Derivatives)
Latent fingerprints, which are invisible to the naked eye, are crucial pieces of evidence in criminal investigations. youtube.comyoutube.com They are composed of a complex mixture of secretions, including amino acids, salts, and oils. ojp.gov Chemical methods are used to develop these prints by reacting with one or more of these components. youtube.com
While established reagents like ninhydrin are used to react with amino acids to produce a purple color, research is ongoing to find new and improved methods. youtube.comlboro.ac.uk The chemical reactivity of nitrophenyl derivatives could potentially be harnessed for this purpose. Although direct application of this compound in this field is not yet established, the development of novel reagents is an active area of forensic science research. lboro.ac.uk For example, new molecules are being sought to provide alternatives to standard reagents, with goals of achieving better fluorescence or avoiding issues like the deinking of documents. youtube.com The functional groups present in this compound—an amide and a nitro group on an aromatic ring—offer chemical handles that could be modified to create derivatives that bind to fingerprint residues and produce a colorimetric or fluorescent signal, representing a potential future application.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,6-dimethyl-3-nitrophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via acetylation of the corresponding aniline derivative, 2,6-dimethyl-3-nitroaniline, using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to acetylating agent) and temperature (80–100°C). Purification is typically achieved via recrystallization using ethanol/water mixtures . For structural analogs like 3-nitro lidocaine, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate high-purity products .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). The nitro group deshields adjacent aromatic protons, causing downfield shifts .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode confirms the molecular ion peak [M+H]+ at m/z 279.3, consistent with the molecular formula C14H21N3O3 .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) validate purity (>98%) .
Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The nitro group enhances electron-withdrawing effects, reducing susceptibility to hydrolysis under acidic conditions (pH 2–4). Stability studies in buffered solutions (pH 1–10) at 25–40°C show degradation <5% over 30 days. Accelerated thermal stability testing (80°C, 7 days) reveals minimal decomposition (<2%) via HPLC monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., QSPR models) predict physicochemical properties of this compound?
- Methodological Answer :
- Joback Method : Estimates boiling point (≈350°C) and critical temperature using group contribution parameters .
- Crippen LogP : Predicts lipophilicity (logP ≈ 2.1), indicating moderate membrane permeability .
- Molecular Dynamics Simulations : Assess solubility in solvents (e.g., DMSO) via Hansen solubility parameters .
Q. What strategies enable structure-activity relationship (SAR) studies for derivatives of this compound in biological systems?
- Methodological Answer :
- Substituent Variation : Replace the nitro group with halogens (e.g., Cl, F) or methoxy to modulate electron density and receptor binding .
- Bioisosteric Replacement : Substitute the acetamide moiety with sulfonamide or urea groups to enhance metabolic stability .
- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and receptor affinity (e.g., kinase inhibition) using human cell lines (e.g., HEK293) .
Q. What electrochemical methods are effective in studying the environmental degradation of nitro-substituted acetamides?
- Methodological Answer :
- Electroreduction on Bismuth Cathodes : Reduces nitro groups to amines in aqueous electrolytes (pH 7, −1.2 V vs. Ag/AgCl). Monitor degradation products via LC-MS .
- Photocatalysis : TiO2/UV systems degrade nitroacetamides via hydroxyl radical (•OH) attack, with pseudo-first-order kinetics (rate constant k ≈ 0.02 min⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
